2-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzonitrile
Overview
Description
2-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzonitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a cyano group, a fluorophenyl group, and an ethoxyphenoxy group
Preparation Methods
The synthesis of 2-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the (E)-2-cyano-2-(4-fluorophenyl)ethenyl intermediate through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and malononitrile.
Chlorination and Ethoxylation: The intermediate is then subjected to chlorination and ethoxylation reactions to introduce the chloro and ethoxy groups, respectively.
Coupling with Benzonitrile: The final step involves the coupling of the intermediate with benzonitrile under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzonitrile include:
Dichloroanilines: These compounds have similar structural features, such as the presence of chloro and cyano groups, but differ in their specific functional groups and overall structure.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups share some chemical properties and reactivity patterns with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy]methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN2O2/c1-2-30-24-13-17(11-21(15-29)18-7-9-22(27)10-8-18)12-23(26)25(24)31-16-20-6-4-3-5-19(20)14-28/h3-13H,2,16H2,1H3/b21-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYSIPXFXSJHHO-NHDPSOOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)Cl)OCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Cl)OCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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